molecular formula C11H14N2 B101667 1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline CAS No. 18019-17-5

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

Cat. No. B101667
CAS RN: 18019-17-5
M. Wt: 174.24 g/mol
InChI Key: IZAIOGMVPVWOKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been developed for the preparation of dihydropyrrolo[1,2-a]quinoxaline derivatives. One method involves the Pictet–Spengler reaction, which is a powerful tool for constructing these heterocycles . Another approach is the reaction of 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes in the presence of acetic acid, leading to high yields of the desired products . Additionally, a chiral phosphoramidate catalyzed Pictet–Spengler-type reaction has been employed for the asymmetric synthesis of these scaffolds . These methods demonstrate the versatility and tunability of the synthetic processes for generating a variety of substituted pyrroloquinoxalines.

Molecular Structure Analysis

The molecular structure of dihydropyrrolo[1,2-a]quinoxalines is characterized by the presence of a fused pyrrole and quinoxaline ring system. This bicyclic structure is often synthesized with various substituents, which can significantly influence the compound's properties and reactivity. The structural analysis is typically performed using spectroscopic techniques such as IR, NMR, and mass spectrometry to fully characterize the synthesized compounds .

Chemical Reactions Analysis

Dihydropyrrolo[1,2-a]quinoxalines participate in a variety of chemical reactions. They can serve as hydrogen sources in biomimetic asymmetric hydrogenation reactions, providing chiral amines with high enantiomeric excess . These compounds can also undergo oxidation to form pyrroloquinoxalines, as demonstrated in the synthesis of new series with different substituents on the quinoline ring . Furthermore, they can be used as building blocks for more complex molecules through reactions such as intramolecular Friedel–Crafts alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrrolo[1,2-a]quinoxalines are influenced by their molecular structure and substituents. These compounds are generally synthesized as solids and characterized by their melting points, solubility, and stability. The presence of electron-donating or electron-withdrawing groups can affect their reactivity and the outcome of chemical reactions. For instance, the use of aliphatic aldehydes in their synthesis can lead to slow oxidation, which can be controlled by modifying the reaction conditions . The tunable nature of these compounds makes them suitable for a range of applications, including as biomimetic hydrogen sources and potential anticancer agents .

Scientific Research Applications

Metal-Free Hydrogenation

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxalines have been successfully synthesized through a metal-free hydrogenation process. This method uses B(C6F5)3 and tris(4-methoxyphenyl)phosphine, yielding high cis selectivities for 4-aryl-substituted substrates and trans-selectivities for 4-methyl-substituted substrates (Liu et al., 2018).

Synthesis and Biological Properties

The enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol framework was synthesized using a strategy of 1,3-dipolar cycloaddition followed by isoxazolidine N–O bond reduction and cyclization via copper-catalyzed nucleophilic aromatic substitution (Cordero et al., 2013).

Catalysis and Synthesis Variations

Synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines can be achieved by reacting 1-(2-aminophenyl)pyrrole with aromatic or heteroaromatic aldehydes. Aliphatic aldehydes can also be used, leading to a slow oxidation to pyrrolo[1,2-a]quinoxalines (Abonía et al., 2001).

Anticancer Applications

4,5-Dihydropyrrolo[1,2-a]quinoxalines exhibit anticancer properties targeting the G protein-coupled estrogen receptor 1 (GPER). The synthesis of these compounds utilized the Pictet–Spengler reaction and demonstrated promising antiproliferative compounds in GPER-expressing cells (Carullo et al., 2021).

Biomimetic Hydrogen Sources

4,5-Dihydropyrrolo[1,2-a]quinoxalines are used as tunable and regenerable biomimetic hydrogen sources, applied in asymmetric hydrogenation of various compounds to produce chiral amines with high enantiomeric excess (Chen et al., 2014).

Green Synthesis Methods

An eco-friendly synthesis method for 4,5-dihydropyrrolo[1,2-a]quinoxalines has been developed using sulfamic acid, a green and recyclable catalyst, in water. This method features short reaction time, operational simplicity, high yields, and cytotoxic potential against cancer cell lines (Kamal et al., 2015).

Stereocontrolled Construction

Catalytic asymmetric synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines can be achieved using chiral phosphoramidate catalysts, producing structurally diverse derivatives with moderate to good enantioselectivities (Wang et al., 2016).

properties

IUPAC Name

1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-2,5-6,9,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIOGMVPVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC3=CC=CC=C3N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

CAS RN

18019-17-5
Record name 1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline

Citations

For This Compound
8
Citations
Y Ohtake, A Naito, H Hasegawa, K Kawano… - Bioorganic & medicinal …, 1999 - Elsevier
The intent of the work was to study the structure–activity relationships of AVP receptor antagonists bearing a chiral ring as a partial structure since such studies had been reported for …
Number of citations: 54 www.sciencedirect.com
Y Harrak, S Weber, AB Gómez, G Rosell, MD Pujol - Arkivoc, 2007 - arkat-usa.org
The 4, 5-dihydropyrrolo [1, 2-a] quinoxaline system was prepared through two different reaction sequences. The first method is based on the intramolecular reductive amination of the …
Number of citations: 14 www.arkat-usa.org
HS Dutta, A Ahmad, AA Khan, M Kumar… - The Journal of …, 2021 - ACS Publications
A ytterbium triflate-catalyzed diastereoselective [3 + 2] cycloaddition of quinoxalinones with donor–acceptor cyclopropanes and cyclobutanes is described. A series of tetrahydropyrrolo-…
Number of citations: 10 pubs.acs.org
D Gu, M Zhang, L Cai, C Wang, YB Zhou, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Compound 1 with pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold was identified as a PI3Kα inhibitor hit via virtual screening strategy. Additional similarity search and molecular docking …
Number of citations: 3 www.sciencedirect.com
Y Wu, J Zhang, JT Yu, C Pan - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
An iron(II)‐catalyzed three‐component reaction was developed for the construction of trichloromethylated 3‐benzylquinoxalin‐2(1H)‐ones. This reaction was conducted through the …
Number of citations: 9 onlinelibrary.wiley.com
Y Gan, G Yin, T Yu, Y Zhang, H Li, P Yin - Talanta, 2020 - Elsevier
A new strategy endowing probe with large Stokes shift, high quantum yield and red emission was developed by incorporating tetrahydroquinoxaline unit and five-membered pyrrolidine …
Number of citations: 36 www.sciencedirect.com
Y Gan, G Yin, Z Xu, H Zhou, T Yu, H Li, P Yin - Chemical Engineering …, 2023 - Elsevier
Gold (Au) and palladium (Pd) species have been widely used in synthetic chemistry, biology, and environmental sciences, raising hard-to-ignore health and environment risks due to …
Number of citations: 6 www.sciencedirect.com
H Ryu, J Ahn, HK Choi - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
The poly( ADP ‐ribose) polymerases ( PARPs ) are located in the nuclei of cells and involved in DNA damage repair. PARP inhibitors have been used to target BRCA1 /2‐defective cells …
Number of citations: 7 onlinelibrary.wiley.com

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